molecular formula C7H16N2 B1627651 (2-Methylcyclohexyl)hydrazine CAS No. 45659-67-4

(2-Methylcyclohexyl)hydrazine

Cat. No. B1627651
CAS RN: 45659-67-4
M. Wt: 128.22 g/mol
InChI Key: HGUXYOWDRGZHTL-UHFFFAOYSA-N
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Description

(2-Methylcyclohexyl)hydrazine, also known as MCHH, is an organic compound that belongs to the class of hydrazines. It is a colorless and oily liquid that is used in various scientific research applications. MCHH is synthesized through a complex process that involves multiple steps, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

1. Monoamine Oxidase Inhibition

Novel derivatives of (2-Methylcyclohexyl)hydrazine have shown potential in inhibiting human monoamine oxidase-B (MAO-B), an enzyme linked to various neurological conditions. These derivatives, specifically 1-(4-arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazines, have been synthesized and evaluated for their selective inhibition properties, showing promising results (Chimenti et al., 2010).

2. Vascular Smooth Muscle Relaxation

Hydrazine derivatives, including (2-Methylcyclohexyl)hydrazine, have been studied for their effects on vascular smooth muscle contractility and blood pressure. These compounds can relax aortic rings in rat models, suggesting potential therapeutic uses in managing blood pressure and related cardiovascular conditions (Vidrio et al., 2003).

3. DNA Demethylating Properties

Research has linked hydrazine and its derivatives to DNA demethylation, which is crucial in understanding their potential role in cancer therapy and epigenetic modifications. This property underscores the potential use of these compounds in altering gene expression in various diseases, including cancer (Arce et al., 2006).

4. Multiorgan Effects and Toxicity Analysis

Hydrazine, including its derivatives, has been used as a model toxin to study its effects on different organs. These studies provide insights into the biochemical changes and potential toxicity of these compounds in organs like the liver, kidney, and brain, aiding in the assessment of safety and risk associated with their use (Garrod et al., 2005).

5. Environmental and Biological Sensing

(2-Methylcyclohexyl)hydrazine derivatives have been used in developing sensors for detecting hydrazine levels in biological and environmental samples. These sensors are valuable in monitoring hydrazine exposure, given its potential toxicity and wide industrial usage (Zhu et al., 2019).

6. Antineoplastic Activities

Some derivatives of (2-Methylcyclohexyl)hydrazine have shown significant antineoplastic activities, suggesting their potential as cancer therapeutic agents. These studies focus on evaluating their efficacy against various cancer cell lines and their mechanisms of action (Shyam et al., 1993).

properties

IUPAC Name

(2-methylcyclohexyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-2-3-5-7(6)9-8/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUXYOWDRGZHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600289
Record name (2-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylcyclohexyl)hydrazine

CAS RN

45659-67-4
Record name (2-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Fässler, G Bold, HG Capraro, R Cozens… - Journal of medicinal …, 1996 - ACS Publications
A series of aza-peptide analogs with a (hydroxyethyl)hydrazine isostere has been synthesized as HIV-1 protease inhibitors using a simple synthetic scheme. Structure−activity studies …
Number of citations: 103 pubs.acs.org

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